Product packaging for Cancer/testis antigen 1 (53-62)(Cat. No.:)

Cancer/testis antigen 1 (53-62)

Cat. No.: B1575025
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cancer/Testis Antigens (CTAs) in Research

Cancer/Testis Antigens (CTAs) are a group of proteins that are typically expressed only in the germ cells of the adult testis. nih.govnih.gov However, they are also found to be aberrantly expressed in various types of cancerous tumors. nih.govwikipedia.org This restricted expression pattern makes them highly attractive targets for cancer immunotherapy, as therapies targeting these antigens are expected to have minimal effects on normal tissues, thus reducing toxicity. nih.gov The immunogenic nature of CTAs, meaning they can trigger an immune response, further enhances their potential as therapeutic targets. nih.govresearchgate.net Researchers are actively investigating CTAs to develop vaccines and other immunotherapies aimed at stimulating the patient's own immune system to recognize and destroy cancer cells. nih.govmdpi.com

Historical Context of Cancer/Testis Antigen 1 (MAGE-A1/CTAG1) Discovery

The first member of the MAGE (Melanoma-Associated Antigen) family, MAGE-A1, was identified in 1991 by researchers studying melanoma. mdpi.comnih.gov They discovered that this antigen could be recognized by the patient's own cytotoxic T lymphocytes (CTLs), a type of white blood cell that can kill cancer cells. wikipedia.orgnih.gov This discovery was a landmark in tumor immunology, as it provided the first evidence of a human tumor antigen that could elicit a specific T-cell response. wikipedia.org Initially named MAGE-1, it was later renamed MAGE-A1. wikipedia.org Subsequent research led to the identification of other antigens with similar properties, expanding the family of what would come to be known as Cancer/Testis Antigens. wikipedia.orgmdpi.com The term "Cancer/Testis Antigen" was officially coined in 1998. nih.gov

Classification and Subfamilies of Cancer/Testis Antigens

CTAs are a large and diverse group of proteins, with over 200 identified to date. nih.gov They are broadly categorized into two main groups based on the chromosomal location of the genes that encode them:

CT-X antigens: These are encoded by genes located on the X chromosome. nih.govmdpi.com The MAGE family is a prominent example of CT-X antigens. nih.govnih.gov

Non-X CTAs: These are encoded by genes on autosomal (non-sex) chromosomes. nih.govmdpi.com

The MAGE family itself is further divided into two main types based on their expression patterns: nih.gov

Type I MAGEs (MAGE-A, -B, and -C subfamilies): These are considered true CTAs due to their restricted expression in the testis and various cancers. nih.govnih.gov

Type II MAGEs (MAGE-D, -E, -F, -G, -H, and -L subfamilies): These are more widely expressed in various normal tissues. nih.gov

CTA Classification Description Examples
CT-X Antigens Encoded by genes on the X chromosome.MAGE, NY-ESO-1, SSX
Non-X CTAs Encoded by genes on autosomal chromosomes.GAGE, BAGE
MAGE Subfamily Expression Pattern
Type I MAGE Restricted to testis and tumors.
Type II MAGE Widely expressed in normal tissues.

Restricted Expression Patterns in Normal Tissues

The defining characteristic of CTAs is their highly restricted expression in normal tissues. nih.gov In healthy adults, the expression of most CTAs is confined to the male germ cells (spermatogonia and spermatocytes) within the testes. nih.govnih.gov The testes are considered an "immune-privileged" site, meaning the immune system's access to this area is limited. nih.gov This is due to the presence of the blood-testis barrier and the lack of major histocompatibility complex (MHC) class I molecules on the surface of germ cells, which are necessary for presenting antigens to the immune system. nih.govwikipedia.org Some CTAs, like MAGE-A1 and MAGE-A3, are also expressed in the placenta during pregnancy. wikipedia.orgnih.gov This restricted expression is crucial for their potential as cancer therapy targets, as it minimizes the risk of autoimmune reactions against healthy tissues. nih.gov

Aberrant Expression in Malignancies and Research Implications

In contrast to their limited presence in normal tissues, CTAs are aberrantly expressed in a wide variety of cancers, including melanoma, lung cancer, bladder cancer, and liver cancer. wikipedia.org This re-expression of developmental antigens in tumors is often associated with tumor progression and a more aggressive malignant phenotype. wikipedia.orgdovepress.com For instance, the expression of some MAGE genes has been linked to resistance to chemotherapy drugs. wikipedia.org

The aberrant expression of CTAs in cancer has significant research implications. It provides a tumor-specific marker that can be exploited for several purposes:

Diagnosis and Prognosis: The presence of certain CTAs, such as FBXO39 in breast cancer, can serve as a diagnostic marker and may correlate with the clinical stage and prognosis of the disease. nih.gov High expression of CTAG1B has been identified as a negative prognostic factor in lung cancer patients. dovepress.com

Therapeutic Targeting: The tumor-specific expression of CTAs makes them ideal targets for immunotherapy. nih.govfrontiersin.org Researchers are developing various strategies, including cancer vaccines and adoptive T-cell therapies, to target these antigens and specifically destroy cancer cells while sparing normal tissues. nih.govmdpi.com Studies have shown that peptides derived from CTAs, like those from MAGE-A1, can be presented by cancer cells and recognized by the immune system, leading to tumor cell killing. mdpi.com

The study of CTA expression and function in malignancies continues to be a vibrant area of cancer research, holding the promise of more effective and less toxic cancer treatments.

Properties

sequence

ASGPGGGAPR

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cancer/testis antigen 1 (53-62); NY-ESO-1 (53-62)

Origin of Product

United States

Molecular Biology and Genetic Regulation of Cancer/testis Antigen 1 Mage A1

Genomic Organization and Chromosomal Location of Cancer/Testis Antigen 1 Gene

The gene encoding MAGE-A1, designated as MAGEA1, is a member of the larger MAGE (Melanoma-Associated Antigen) gene family. genecards.orgwikipedia.org This family is characterized by proteins that share 50% to 80% sequence identity with each other. genecards.orgwikipedia.org The MAGEA1 gene is located on the long arm of the X chromosome, specifically in the Xq28 region. nih.govgenecards.orgwikipedia.orgnih.govaacrjournals.org This region hosts a cluster of MAGE-A genes, suggesting a common evolutionary origin and potentially coordinated regulation. nih.govgenecards.orgwikipedia.orgaacrjournals.org The genomic structure of MAGEA1 consists of three exons, with the promoter and first exon showing considerable variability compared to other MAGE-A family members. wikipedia.orgnih.gov This variability is thought to allow for the expression of similar functions under different transcriptional controls. genecards.orgwikipedia.org

Transcriptional Regulation Mechanisms of Cancer/Testis Antigen 1 Expression

The expression of MAGEA1 is tightly controlled at the transcriptional level. In normal somatic tissues, the gene is silenced, while in male germ cells and cancer cells, it becomes transcriptionally active. nih.govnih.gov This differential expression is governed by a combination of promoter activity, the binding of specific transcription factors, and a complex network of epigenetic modifications.

Promoter Activity and Transcription Factor Binding

The promoter region of the MAGEA1 gene is rich in CpG dinucleotides and contains binding sites for several transcription factors that are crucial for its activation. nih.govnih.gov Key among these are binding sites for the E2F1, Ets, and Sp1 transcription factors. aacrjournals.orgnih.gov The Ets family of transcription factors, in particular, has been shown to be responsible for high transcriptional activation of the MAGEA1 promoter. aacrjournals.orgnih.gov

The interplay between different transcription factors can also influence MAGEA1 promoter activity. For instance, the cancer-testis gene BORIS has been shown to activate the MAGEA1 promoter, and this effect is not further enhanced by the overexpression of Ets-1. nih.govresearchgate.net Interestingly, Sp1 can partially repress the activation of the MAGEA1 promoter mediated by BORIS, an effect that can be reversed by the addition of Ets-1. nih.govresearchgate.net This suggests a competitive or cooperative mechanism between these factors in regulating MAGEA1 expression. nih.govresearchgate.net Both BORIS and Sp1 have been found to interact with the TATA-binding protein (TBP), indicating a potential competition for binding to the core transcriptional machinery. nih.govresearchgate.net

In breast cancer cells, the transcription factor FOXA1 has been identified as a potential regulator of MAGE-A gene expression. mdpi.com

Table 1: Key Transcription Factors Involved in MAGE-A1 Regulation

Transcription FactorRole in MAGE-A1 ExpressionInteracting FactorsSource
Ets family High transcriptional activation- aacrjournals.orgnih.gov
Sp1 Can repress BORIS-mediated activationBORIS, Ets-1, TBP aacrjournals.orgnih.govresearchgate.net
BORIS Activates MAGE-A1 promoterSp1, TBP nih.govresearchgate.net
E2F1 Binds to the promoter region- wikipedia.org
FOXA1 Potential regulator in breast cancer- mdpi.com

Post-transcriptional and Post-translational Regulation of Cancer/Testis Antigen 1

The expression of Cancer/Testis Antigen 1 (MAGE-A1) is not solely dictated by the transcriptional activation of its gene. A complex network of post-transcriptional and post-translational modifications provides further layers of control, ultimately determining the amount of functional MAGE-A1 protein present in a cell. These regulatory mechanisms are crucial for fine-tuning its expression and are implicated in its oncogenic roles.

mRNA Stability and Processing

Following transcription, the MAGE-A1 messenger RNA (mRNA) is subject to regulatory processes that influence its stability and translatability into protein. One of the key mechanisms in this regulation involves non-coding RNAs, particularly microRNAs (miRNAs). nih.gov MiRNAs are small, non-coding RNA molecules, typically around 22 nucleotides long, that can lead to the degradation or translational repression of their target mRNAs by binding to the 3' untranslated region (3'UTR). nih.gov The 3'UTR of MAGE-A1 mRNA contains binding sites for various miRNAs, suggesting a significant role for these molecules in controlling its expression levels. nih.gov

Another factor influencing MAGE-A1 expression at the mRNA level is the protein MAGE-A11, which can interact with the HECT E3 ligase HUWE1. This interaction can promote alternative polyadenylation and 3'-UTR shortening in cancer cells, a process that can affect mRNA stability and translation efficiency. nih.gov Additionally, stress granules, which are dense aggregations of proteins and RNAs that form in response to cellular stress, can serve as sites of mRNA triage, regulating the stability and translatability of mRNAs, including potentially that of MAGE-A1. nih.gov

The table below summarizes factors involved in the post-transcriptional regulation of MAGE-A1.

Table 1: Factors in Post-transcriptional Regulation of MAGE-A1
Regulatory Factor Type Effect on MAGE-A1 mRNA Reference
microRNAs (miRNAs) Non-coding RNA Degradation or translational inhibition nih.gov
MAGE-A11/HUWE1 Complex Protein Complex Promotes alternative polyadenylation and 3'-UTR shortening nih.gov

Protein Stability and Degradation Pathways

The stability and turnover of the MAGE-A1 protein are tightly controlled, primarily through the ubiquitin-proteasome system (UPS). mdpi.com This system tags proteins for destruction by attaching ubiquitin molecules, a process that marks them for degradation by the proteasome. mdpi.comresearchgate.net Post-translational modifications (PTMs) act as signals that can either accelerate protein degradation (PTM-activated degrons) or prevent it and stabilize the protein (PTM-inactivated degrons). iastate.edukaist.ac.kr

A growing body of evidence indicates that MAGE proteins, including MAGE-A1, function by assembling with E3 RING ubiquitin ligases to form MAGE-RING ligases (MRLs). nih.gov In these complexes, MAGE proteins can enhance the ligase activity, specify new substrates for ubiquitination, or change the subcellular location of the ligase. nih.gov

Specific interactions that regulate MAGE-A1 stability have been identified. MAGE-A1 has been shown to interact with the E3 ubiquitin-ligase TRIM31. nih.govresearchgate.net Within a TRIM31-MAGEA1-NSE4 complex, MAGE-A1 stimulates the ubiquitin-ligase activity of TRIM31. nih.govresearchgate.net This suggests that MAGE-A1 can function as a cofactor for TRIM31, potentially influencing the stability of itself or other target proteins. nih.gov Research on the related MAGE-A11 protein shows it is targeted for proteasomal degradation by the p14-ARF tumor suppressor, a process that occurs independently of ubiquitination. nih.gov This highlights that multiple pathways can lead to the degradation of MAGE family proteins.

Furthermore, MAGE-A1 can influence the stability of other key cellular proteins. For instance, it can repress transcription by binding to the ski interacting protein (SKIP) and recruiting HDAC1. nih.govdntb.gov.uauniprot.org It has also been reported to reduce the stability of the intracellular segment of the NOTCH1 receptor (NICD1) by promoting its ubiquitination. nih.gov

The table below details some of the key proteins involved in the post-translational regulation and stability of MAGE-A1.

Table 2: Research Findings on MAGE-A1 Protein Stability and Degradation
Interacting Protein Function/Pathway Effect on MAGE-A1 or Target Protein Reference
TRIM31 E3 Ubiquitin Ligase MAGE-A1 stimulates TRIM31's ubiquitin-ligase activity. nih.govnih.govresearchgate.net
p14-ARF Tumor Suppressor Promotes proteasomal degradation of the related MAGE-A11. nih.gov
SKIP/HDAC1 Transcriptional Regulation MAGE-A1 binds to form a repressive complex. nih.govdntb.gov.uauniprot.org
NOTCH1 (NICD1) Signaling Pathway MAGE-A1 reduces NICD1 stability by promoting its ubiquitination. nih.gov

Compound and Gene Nomenclature

Table 3: List of Compounds and Genes

Name Type
Cancer/testis antigen 1 (MAGE-A1) Protein
Cancer/testis antigen 1 (53-62) Peptide
E2F1 Protein
HDAC1 Protein
HUWE1 Protein
MAGE-A11 Protein
NICD1 Protein
NOTCH1 Protein
p14-ARF Protein
SKIP Protein
TRIM31 Protein

Biochemical Characteristics and Structural Biology of Cancer/testis Antigen 1

Overall Protein Architecture and Domains of Cancer/Testis Antigen 1

NY-ESO-1 is a protein comprised of 180 amino acids. nih.gov Its architecture is characterized by two distinct regions: a glycine-rich and hydrophilic N-terminal region and a hydrophobic C-terminal region. nih.govCurrent time information in Hamilton County, US. This structure is significant as both the N-terminal and C-terminal portions of the protein contain epitopes capable of eliciting both humoral (antibody-based) and cellular (T-cell-based) immune responses. nih.govnih.gov

A key functional domain identified within the NY-ESO-1 protein is a Pcc1 transcription factor domain, located between amino acids 89 and 164. Current time information in New York, NY, US. The parent PCC1 gene in yeast is known to influence the expression of genes involved in cell cycle progression. Current time information in New York, NY, US. This suggests that the Pcc1 domain within NY-ESO-1 may play a role in cell cycle regulation, although its precise biological function in human cells is still under investigation. Current time information in Hamilton County, US.Current time information in New York, NY, US.

Structural Analysis of Cancer/Testis Antigen 1 and its Derived Peptides

The immunogenicity of NY-ESO-1 is intrinsically linked to the ability of its peptide fragments (epitopes) to be presented by Major Histocompatibility Complex (MHC) molecules on the surface of cancer cells for recognition by T-cells. Structural studies of these peptide-MHC complexes are crucial for understanding the molecular basis of this recognition.

Significant insights into the conformation of NY-ESO-1 epitopes have been gained through X-ray crystallography. Studies have focused on immunodominant peptides such as NY-ESO-1 (157-165) in complex with the HLA-A2 molecule, a common human MHC variant. nih.govrcsb.org These structural analyses have revealed the precise conformation of the peptide within the binding groove of the HLA-A2 molecule. nih.gov Key findings from these studies include:

Anchor Residues: The peptide is secured in the HLA groove by primary anchor residues at specific positions, such as Leucine at position 2 and Valine at position 9 of the peptide. nih.gov

Exposed Residues for TCR Contact: Other amino acid side chains, particularly the large hydrophobic residues Methionine at position 4 and Tryptophan at position 5, point upwards and away from the HLA groove. nih.gov These exposed residues form a prominent "peg" that is directly engaged by the T-cell receptor (TCR), highlighting their critical role in the immunogenicity of this epitope. frontiersin.org

Furthermore, structural studies of other epitopes, like the extended 13-amino-acid peptide NY-ESO-1 (60-72) presented by HLA-B*07:02, have shown that a single peptide can adopt different conformations upon binding to different T-cell receptors. nih.gov This demonstrates a significant degree of flexibility at the TCR-peptide-MHC interface, which allows for a diverse polyclonal T-cell response to a single epitope. nih.gov

NY-ESO-1 is one of the most immunogenic tumor antigens discovered, eliciting spontaneous and integrated antibody and T-cell responses in a significant portion of patients with tumors expressing the antigen. nih.govpnas.org Consequently, its protein sequence has been extensively mapped to identify numerous epitopes recognized by both CD8+ (cytotoxic) and CD4+ (helper) T-cells, as well as B-cells. nih.govnih.gov

The specific region, Cancer/testis antigen 1 (53-62) , has been identified as a cytotoxic T lymphocyte (CTL) epitope. sjtu.edu.cn Research findings indicate:

HLA Restriction: The NY-ESO-1 (53-62) peptide is recognized by CTLs when presented by the HLA-A31 molecule. sjtu.edu.cn

Natural Processing: This epitope is naturally processed and presented from the full-length NY-ESO-1 protein. Studies have shown that dendritic cells that have taken up the entire NY-ESO-1 protein can activate CTL clones specific for the 53-62 epitope. sjtu.edu.cn

While many NY-ESO-1 epitopes, such as the HLA-A2-restricted 157-165 peptide, have been studied in great detail, the 53-62 epitope is a confirmed site of T-cell recognition. nih.govsjtu.edu.cn The identification of a broad array of epitopes, including the 53-62 region, restricted by various HLA molecules, underscores the widespread immunogenicity of the NY-ESO-1 antigen across diverse patient populations. pnas.org

Cellular and Subcellular Localization of Cancer/testis Antigen 1

Differential Localization in Normal vs. Cancer Cells

The expression of NY-ESO-1 is tightly regulated and exhibits distinct localization patterns in normal and cancerous tissues. In healthy individuals, its expression is primarily restricted to the germ cells of the testis, specifically in spermatogonia and primary spermatocytes, and has also been observed in the placental trophoblast. nih.gov Within these normal cells, the localization of NY-ESO-1 can be both cytoplasmic and nuclear. nih.gov For instance, in mesenchymal stem cells, NY-ESO-1 has been found to have a nuclear localization, which is downregulated upon differentiation, suggesting a potential role in maintaining a stem-like state.

In contrast, a variety of cancers aberrantly express NY-ESO-1. These include melanoma, synovial sarcoma, neuroblastoma, and cancers of the lung, breast, and bladder. frontiersin.orgnih.gov In cancer cells, the predominant localization of the NY-ESO-1 protein is in the cytoplasm. nih.gov This cytoplasmic expression is a key prerequisite for its processing and presentation to the immune system. Immunohistochemical studies have shown that in neuroblastoma, NY-ESO-1 can be observed in both the nucleus and the cytoplasm. nih.gov Furthermore, enhanced expression of NY-ESO-1 has been noted in metastatic breast cancer tissues compared to non-metastatic tissues. nih.gov

The differential localization between normal and cancer cells is a cornerstone of its utility as a cancer immunotherapy target. The immune system does not typically encounter NY-ESO-1 in normal somatic tissues, meaning that when it is expressed by cancer cells, it is recognized as a foreign antigen.

Cell Type Typical Localization of NY-ESO-1 Protein Associated Research Findings
Normal Testicular Germ Cells Cytoplasmic and NuclearExpression primarily in spermatogonia and primary spermatocytes. nih.gov
Mesenchymal Stem Cells NuclearExpression is downregulated upon differentiation.
Cancer Cells (General) Predominantly CytoplasmicAberrant expression in various cancers makes it a tumor-associated antigen. nih.gov
Neuroblastoma Cells Cytoplasmic and NuclearObserved in both compartments. nih.gov
Metastatic Breast Cancer Cells Enhanced Cytoplasmic ExpressionHigher expression levels compared to non-metastatic breast cancer. nih.gov

Compartmentalization and Functional Implications

The subcellular compartmentalization of NY-ESO-1 has profound functional implications, primarily related to its role in the immune surveillance of tumors. The journey of the NY-ESO-1 (53-62) peptide from its synthesis as part of the full-length protein to its presentation on the cell surface is a multi-step process involving different cellular compartments.

The process begins with the full-length NY-ESO-1 protein, which is primarily located in the cytoplasm of cancer cells. For the (53-62) peptide to be recognized by cytotoxic T lymphocytes (CTLs), it must be processed and loaded onto Major Histocompatibility Complex (MHC) class I molecules. This occurs through the endogenous antigen presentation pathway. The cytoplasmic NY-ESO-1 protein is targeted for degradation by the proteasome, a large protein complex in the cytoplasm and nucleus. nih.govaacrjournals.org The proteasome cleaves the protein into smaller peptide fragments.

These peptides, including the one containing the 53-62 sequence, are then transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). nih.gov Inside the ER, the peptide is loaded onto newly synthesized MHC class I molecules. This peptide-MHC complex is then transported through the Golgi apparatus to the cell surface, where it is displayed for recognition by the T-cell receptors on CD8+ CTLs.

Interestingly, NY-ESO-1 can also be presented through the MHC class II pathway to CD4+ T helper cells. This can occur through the uptake of exogenous NY-ESO-1 protein or through intercellular transfer of the antigen between tumor cells, followed by processing in the endosomal-lysosomal pathway. aacrjournals.orgaai.org The peptides generated in this pathway are then loaded onto MHC class II molecules in a late endosomal compartment and transported to the cell surface. The presentation of NY-ESO-1 peptides by both MHC class I and class II molecules allows for a more robust and comprehensive anti-tumor immune response.

Cellular Compartment Role in NY-ESO-1 (53-62) Presentation Key Molecules/Processes Involved
Cytoplasm Site of full-length NY-ESO-1 protein synthesis and degradation.Proteasome
Endoplasmic Reticulum Site of peptide loading onto MHC class I molecules.Transporter associated with Antigen Processing (TAP), MHC class I
Endosomal/Lysosomal Compartments Processing of exogenous or transferred NY-ESO-1 for MHC class II presentation.Endocytosis, Lysosomal proteases, MHC class II
Cell Surface Final destination for peptide-MHC complexes for T-cell recognition.T-cell Receptor (TCR) on CD8+ and CD4+ T-cells

Molecular Interactions and Functional Pathways of Cancer/testis Antigen 1

Protein-Protein Interaction Networks Involving Cancer/Testis Antigen 1

The biological functions of CTAG1 are mediated through its interactions with a variety of other proteins. These interactions can modulate critical cellular pathways, impacting cancer cell survival and proliferation.

Interaction with E3 Ubiquitin Ligases (e.g., TRIM28/KAP1)

Emerging evidence indicates that some members of the cancer/testis antigen family, particularly those belonging to the MAGE (melanoma-associated antigen) family, can interact with and regulate E3 ubiquitin ligases. nih.gov For instance, MAGE-A3 and MAGE-C2 have been shown to interact with the E3 ubiquitin ligase TRIM28 (Tripartite Motif Containing 28), also known as KAP1 (KRAB-associated protein 1). nih.govmdpi.com This interaction can lead to the degradation of tumor suppressor proteins, thereby promoting cancer cell survival. nih.govmdpi.com Specifically, the MAGEA-TRIM28 ubiquitin ligase complex targets the tumor suppressor AMPK for ubiquitination and subsequent degradation by the proteasome. nih.gov While direct interaction studies specifically involving the CTAG1 (53-62) peptide are limited, the established precedent within the cancer/testis antigen family for modulating E3 ligase activity suggests a potential avenue for CTAG1's influence on cellular protein stability. nih.govnih.gov

Association with Tumor Suppressor Proteins (e.g., p53, AMPKα1)

Cancer/testis antigens, notably MAGE proteins, have been demonstrated to interact with and inhibit the function of the tumor suppressor protein p53. oncotarget.comnih.gov This inhibition can occur through various mechanisms, including blocking the binding of p53 to chromatin and recruiting histone deacetylases to p53-regulated genes. oncotarget.comnih.gov The interaction between MAGE-A proteins and p53 can suppress the p53 transcriptional program, leading to decreased cell cycle arrest and apoptosis. nih.gov

Furthermore, the MAGEA3/A6-TRIM28 E3 ligase complex has been found to target the α1 catalytic subunit of AMP-activated protein kinase (AMPKα1) for degradation. nih.gov AMPK is a crucial energy sensor and tumor suppressor that can induce a p53-dependent metabolic checkpoint, leading to cell cycle arrest under conditions of metabolic stress. nih.gov By promoting the degradation of AMPK, certain cancer/testis antigens can downregulate this tumor-suppressive pathway, thereby promoting cell survival and proliferation. nih.gov A study has also revealed a strong correlation between the expression levels of total cancer-testis antigens and the tumor suppressor protein p53 in healthy individuals, suggesting a potential regulatory relationship. wcrj.netresearchgate.net

Modulation of Nuclear Receptor Activity (e.g., Androgen Receptor)

Certain cancer/testis antigens have been implicated in the regulation of nuclear receptor activity. For example, MAGE-A11 has been shown to be involved in regulating the function of the androgen receptor (AR). wikipedia.orgnih.gov It interacts with the AR, stabilizing it and leading to its accumulation in the cytoplasm in the absence of androgens. nih.gov This modulation of AR activity can have significant implications in prostate cancer, where AR signaling is a key driver of tumor growth. youtube.comyoutube.comyoutube.com Another cancer/testis antigen, PAGE4, interacts with the AP-1 transcription factor, which in turn influences an androgen receptor-mediated mechanism that is a therapeutic target in prostate cancer. nih.gov While direct evidence for CTAG1 modulating AR activity is not yet established, the functional precedent within the cancer/testis antigen family highlights a potential mechanism for influencing hormone-dependent cancers.

Impact on Key Cellular Processes

Through its protein-protein interactions, CTAG1 and other cancer/testis antigens can significantly impact fundamental cellular processes, including the cell cycle and apoptosis, thereby contributing to the malignant phenotype.

Cell Cycle Regulation

Several cancer/testis antigens have been shown to influence cell cycle progression. For instance, the CAGE antigen can enhance the levels of Cyclin D1 and Cyclin E, key regulators of the cell cycle, thereby stimulating cell cycle progression. oncotarget.com The SSX family of transcriptional repressors can also support cancer cell proliferation by modulating signaling pathways like WNT and MAPK. tdl.org The NY-ESO-1 protein, encoded by the CTAG1B gene, contains a Pcc1p transcription factor domain, and mutations in the parent PCC1 gene in yeast affect the expression of genes involved in cell cycle progression. bmj.combmj.com Furthermore, MAGE-A11's interaction with Skp2, a component of an E3 ubiquitin ligase complex, can modulate the cell cycle. nih.gov

Apoptosis and Cell Survival Pathways

A critical role of many cancer/testis antigens is the promotion of cancer cell survival by inhibiting apoptosis. nih.gov MAGE proteins, for example, can interfere with p53-mediated apoptosis. nih.govoncotarget.com The interaction of MAGE-A3/6 and MAGEC2 with TRIM28 leads to the degradation of p53, thereby preventing apoptosis. nih.gov Additionally, MAGE-A proteins have been shown to directly block p53 from binding to its target gene promoters, further inhibiting its pro-apoptotic functions. nih.govoncotarget.com Another cancer/testis antigen, FATE1, interacts with the E3 ligase RNF183, leading to the degradation of the pro-apoptotic protein BIK and subsequent resistance to apoptosis. nih.gov The GAGE family of antigens can also confer resistance to apoptosis in response to various stimuli. oncotarget.com

DNA Damage Response and Repair Mechanisms

The direct participation of CTAG1 in DNA damage response (DDR) and repair pathways has not been definitively established. However, research into the broader family of Cancer/Testis Antigens suggests a potential connection to genomic instability. nih.govnih.gov

A number of CTAs, which are normally expressed during meiosis, are involved in chromosome metabolism and meiotic recombination. nih.govnih.gov Recent studies have shown that the misexpression of certain CTAs in somatic cells can interfere with critical DNA repair pathways, particularly homologous recombination (HR). nih.govnih.govmdpi.com Homologous recombination is a high-fidelity pathway responsible for repairing complex DNA damage, such as double-strand breaks. nih.gov Interference with this process can lead to genomic instability, a hallmark of cancer. nih.govmdpi.com For instance, the CTA Synaptonemal Complex Protein 1 (SYCP1) has been reported to interfere with the function of BRCA2, a key protein in the HR pathway. mdpi.com

Tumors with deficiencies in the HR pathway can exhibit increased sensitivity to specific therapeutic agents like poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govnih.gov This raises the possibility that the expression of certain CTAs could serve as biomarkers for a "BRCAness" phenotype, indicating a defect in homologous recombination. nih.gov

While these findings are compelling, it is crucial to note that they pertain to other members of the CTA family. The specific role of CTAG1 (NY-ESO-1) in modulating DNA repair pathways, either directly or indirectly, remains an area for future investigation. Its potential function as a transcription factor, suggested by its homology to the yeast protein Pcc1p and its interaction with components of the transcriptional machinery, could provide a mechanism for regulating the expression of DDR genes, but this has yet to be proven. nih.gov

Metabolic Reprogramming

The direct role of CTAG1 in the metabolic reprogramming of cancer cells is another area that is not yet well understood. It is established that cancer cells rewire their metabolism to support rapid proliferation and survival, often shifting from oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect. nih.govyoutube.com

Some members of the CTA family are directly involved in metabolism. A notable example is lactate (B86563) dehydrogenase C (LDH-C), an isozyme of lactate dehydrogenase that is typically restricted to the testis and is re-expressed in cancer cells, placing it in the CTA category. nih.gov The reactivation of such metabolic CTAs could directly contribute to the altered metabolic landscape of tumors. nih.gov

For CTAG1, the evidence is more circumstantial. Its expression is often associated with advanced-stage, high-grade tumors, which are known to have undergone significant metabolic reprogramming. nih.gov Furthermore, CTAG1 contains a conserved Pcc-1 domain, which suggests a potential role in cell cycle progression and growth. nih.govnih.gov As cellular metabolism is tightly linked to cell cycle control and proliferation, it is plausible that CTAG1 could exert an indirect influence on metabolic pathways. nih.gov For example, the co-expression of CTAG1 with MAGE-C1, another CTA implicated in cell cycle regulation and apoptosis, hints at a functional relationship in these processes. nih.gov However, a direct mechanistic link between CTAG1 expression and specific metabolic shifts, such as changes in glycolysis or glutaminolysis, has not been demonstrated.

Table 1: Potential CTAG1B Interacting Proteins

This table lists proteins that have been suggested to interact with CTAG1B (NY-ESO-1), which may provide clues to its molecular functions.

Interacting ProteinPutative Function of InteractorContext of InteractionReference
MAGEC1 Cancer/Testis Antigen, putative transcription factor.Found in intracellular protein complexes with CTAG1B in melanoma cells. May form a specialized transcription complex in developing germ cells. nih.gov
RNA Polymerase II Subunits Essential for the transcription of DNA to mRNA.Physical interaction with CTAG1B/MAGEC1 complexes, suggesting a role in transcriptional regulation. nih.gov
PRAME Preferentially expressed antigen in melanoma; transcriptional repressor.Forms a functionally or physically linked clique with CTAG1A and MAGEC1 in network analysis of sarcoma. nih.gov
Calreticulin (B1178941) (on dendritic cells) Chaperone protein, involved in innate immune response.NY-ESO-1 directly engages the innate immune system through calreticulin on the surface of dendritic cells, macrophages, and monocytes. nih.gov

Immunobiology of Cancer/testis Antigen 1 and Its Derived Epitopes

Antigen Processing and Presentation Pathways

The presentation of CTAG1-derived peptides to the immune system is a multi-step process that begins with the degradation of the full-length protein and culminates in the display of peptide fragments on Major Histocompatibility Complex (MHC) molecules on the surface of tumor cells or antigen-presenting cells (APCs). youtube.comyoutube.com

Proteasomal Degradation and Peptide Generation

For endogenous antigens like CTAG1 that are synthesized within the tumor cell, the primary pathway for generating peptide epitopes for MHC class I presentation involves the proteasome. youtube.comnih.govexlibrisgroup.com The CTAG1 protein is targeted for degradation by the ubiquitin-proteasome system. exlibrisgroup.com This complex machinery unfolds and cleaves the protein into smaller peptide fragments. youtube.comexlibrisgroup.com The resulting peptides are typically 8-10 amino acids in length, a size suitable for binding to MHC class I molecules. exlibrisgroup.comyoutube.com These peptides are then transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). youtube.comyoutube.com

Major Histocompatibility Complex (MHC) Class I and Class II Loading

MHC Class I Loading: Inside the endoplasmic reticulum, the generated CTAG1 peptides are loaded onto newly synthesized MHC class I molecules. youtube.comyoutube.com This process is facilitated by a complex of chaperone proteins, including calnexin, calreticulin (B1178941), and ERp57, which ensure the proper folding and stability of the MHC class I molecule until a suitable peptide binds. youtube.com Once a CTAG1 peptide is securely bound in the peptide-binding groove of the MHC class I molecule, the complex is transported through the Golgi apparatus to the cell surface for presentation to CD8+ cytotoxic T lymphocytes (CTLs). youtube.comyoutube.com

MHC Class II Loading: While the classical pathway for MHC class II presentation involves the uptake of exogenous antigens, there is growing evidence for nonclassical pathways that allow for the presentation of endogenous antigens like CTAG1 on MHC class II molecules. nih.govaacrjournals.org This can occur through mechanisms such as autophagy, where intracellular components, including CTAG1, are delivered to endosomal/lysosomal compartments for degradation and loading onto MHC class II molecules. aacrjournals.org These MHC class II-peptide complexes are then presented on the surface of APCs, and in some cases tumor cells, to CD4+ helper T cells. nih.govaacrjournals.org The ability of dendritic cells to present CTAG1 epitopes on both MHC class I and class II molecules is crucial for initiating a comprehensive anti-tumor immune response involving both CD8+ and CD4+ T cells. nih.gov

MHC Binding and Ligand Identification for Cancer/testis antigen 1-Derived Peptides

The binding of CTAG1-derived peptides to MHC molecules is a critical determinant of their immunogenicity. Different MHC alleles have distinct peptide binding specificities, often referred to as binding motifs. youtube.comnih.gov These motifs are characterized by specific amino acid residues at "anchor" positions within the peptide that are essential for stable binding to the MHC groove. nih.gov

The identification of CTAG1 peptides that bind to specific MHC alleles is a key step in the development of peptide-based vaccines and other immunotherapies. This is often achieved through a combination of computational prediction algorithms and experimental binding assays. nih.govnih.gov Computational tools can predict potential MHC-binding peptides based on known binding motifs. nih.gov These predictions are then validated using in vitro binding assays, such as competitive binding assays, which measure the ability of a candidate peptide to compete with a known high-affinity peptide for binding to a specific MHC molecule. nih.gov

Several CTAG1-derived peptides have been identified as ligands for various HLA class I and class II alleles. For instance, the peptide NY-ESO-1 (157-165) (SLLMWITQC) is a well-characterized epitope restricted by HLA-A2. scispace.com

T-cell Receptor (TCR) Recognition of Cancer/testis antigen 1 (53-62) and Other Epitopes

The recognition of the CTAG1 peptide-MHC complex by the T-cell receptor (TCR) on the surface of a T cell is the central event that triggers an antigen-specific immune response. frontiersin.orgnih.gov The affinity of this interaction between the TCR and the peptide-MHC complex is a crucial factor in determining the strength and effectiveness of the T-cell response. nih.gov

While specific research focusing solely on the TCR recognition of the Cancer/testis antigen 1 (53-62) peptide is not extensively detailed in the provided search results, the general principles of TCR recognition of CTAG1 epitopes are well-established. High-avidity TCRs that bind strongly to CTAG1 peptide-MHC complexes are sought after for adoptive T-cell therapies, as they are more likely to mediate potent anti-tumor activity. frontiersin.org The generation of such high-avidity TCRs can be challenging due to central tolerance mechanisms that eliminate self-reactive T cells. frontiersin.org

Studies have shown that even subtle changes in the peptide sequence or conformation can significantly impact TCR recognition. For example, extended peptides presented by HLA-I molecules can adopt dynamic conformations, presenting different energetic barriers for TCR ligation. nih.gov The recognition of these extended epitopes, including some from CTAG1, can involve diverse TCR docking mechanisms. nih.gov

Induction of Cellular and Humoral Immune Responses in Experimental Models

The immunogenicity of CTAG1 has been demonstrated in numerous experimental models, showing its capacity to induce both cellular and humoral immune responses. nih.govnih.govnih.gov

Cellular Immune Response: The cellular arm of the immune response is primarily mediated by CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells. nih.govresearchgate.net In experimental models, vaccination with CTAG1 protein or peptides, or the use of viral vectors encoding CTAG1, has been shown to induce robust CTAG1-specific CD8+ and CD4+ T-cell responses. nih.govproquest.com These activated T cells can recognize and kill tumor cells expressing CTAG1. youtube.com The presence of CTAG1-specific T cells has been correlated with positive clinical outcomes in some cancer patients. nih.gov

Humoral Immune Response: The humoral immune response involves the production of antibodies by B cells. nih.govresearchgate.net Spontaneous antibody responses against CTAG1 have been detected in cancer patients, and the presence of these antibodies often correlates with advanced disease. nih.gov In experimental settings, immunization with CTAG1 can induce the production of specific antibodies. nih.gov While the precise role of these antibodies in tumor immunity is still being elucidated, they may contribute to tumor cell killing through mechanisms such as antibody-dependent cell-mediated cytotoxicity (ADCC).

One study identified a peptide derived from the cancer testis antigen SSX2, p101-111, which was capable of inducing CD4+, CD8+, and B-cell responses in vitro, highlighting the potential for a single epitope to orchestrate a multi-faceted anti-tumor immune attack. nih.gov

Mechanisms of Immune Evasion Mediated by Cancer/testis antigen 1 Expression

Despite the immunogenicity of CTAG1, tumors have developed various mechanisms to evade the immune response directed against it. youtube.comnih.gov These immune evasion strategies can occur at different stages of the immune recognition and elimination process.

One key mechanism is the loss or downregulation of MHC class I expression on tumor cells. youtube.com Without MHC class I molecules, CTAG1 peptides cannot be presented to CD8+ CTLs, rendering the tumor cells invisible to these key effector cells. Another strategy involves the selective outgrowth of antigen-negative tumor cell variants. youtube.com In this scenario, tumor cells that have lost the expression of CTAG1 can escape immune recognition and continue to proliferate.

The tumor microenvironment also plays a crucial role in immune evasion. nih.govyoutube.com Tumors can create an immunosuppressive environment by recruiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which can inhibit the function of effector T cells. youtube.com Additionally, the expression of immune checkpoint molecules, such as PD-L1, on tumor cells can lead to the exhaustion and inactivation of CTAG1-specific T cells. nih.govyoutube.com

Understanding these mechanisms of immune evasion is critical for developing combination therapies that can overcome these hurdles and enhance the efficacy of CTAG1-targeted immunotherapies. nih.govfrontiersin.org

Role in Cancer Pathogenesis and Disease Progression Preclinical Context

Contribution of Cancer/Testis Antigen 1 to Oncogenic Transformation

The re-expression of genes that are normally silenced in adult somatic tissues is a hallmark of cellular transformation. The activation of Cancer/Testis Antigens (CTAs) in somatic cells is hypothesized to be linked to tumorigenesis. wikipedia.org Preclinical findings suggest that the aberrant expression of CTAs, including CTAG1, is associated with a failure of the normal developmental program of cell lineage specification, which can contribute to oncogenic transformation. tdl.org

The mechanism often involves epigenetic dysregulation, particularly the demethylation of the CTAG1 gene promoter, which allows for its transcription in cancer cells. nih.gov While the precise function of many CTAs is still under investigation, some members of this family have been shown to interfere with normal cellular processes. For instance, the MAGE-A1 antigen, another CTA, may contribute to tumorigenesis by repressing the expression of genes required for normal cell differentiation. wikipedia.org This disruption of differentiation pathways is a critical step in the transformation of a normal cell into a cancerous one. The activation of CTAG1 and other CTAs is therefore considered a key event in the initiation of certain cancers.

Influence on Tumorigenesis in Preclinical Models

Preclinical models, particularly mouse models, have been instrumental in demonstrating the role of CTAG1 in sustaining tumor growth. Studies using adoptive T-cell transfer, where T cells are genetically engineered to recognize CTAG1, have shown significant anti-tumor effects. In these models, the engineered T cells can seek out and destroy CTAG1-expressing cancer cells, leading to tumor regression. oncology-central.com

One notable preclinical study in a glioblastoma mouse model demonstrated that combining the drug decitabine (B1684300) with NY-ESO-1-specific T-cell therapy yielded significant results. oncology-central.com Decitabine treatment increased the expression of the NY-ESO-1 target on the tumor cells, making them more visible to the engineered T cells. This combination therapy resulted in a cure rate of nearly 50% in the animal models, highlighting the importance of the antigen for tumor survival and its viability as a therapeutic target. oncology-central.com These findings in xenograft and syngeneic tumor models underscore that the expression of CTAG1 is not merely a passive marker but actively contributes to the tumorigenic phenotype. frontiersin.org

Table 1: Findings from Preclinical Models Targeting CTAG1/NY-ESO-1

Model SystemTherapeutic ApproachKey FindingReference
Glioblastoma Mouse ModelDecitabine + NY-ESO-1-specific T cellsCombination therapy was nearly 50% curative; decitabine unmasked the NY-ESO-1 target. oncology-central.com
Xenograft Mouse ModelsT-cell receptor (TCR) engineered T cellsT-cells targeting NY-ESO-1 inhibited tumor growth in vivo. tdl.org
Sarcoma Mouse ModelsNY-ESO-1 targeted therapiesPromising results observed, paving the way for further development. youtube.com
Salmonella-based VaccineEngineered S. typhimurium delivering NY-ESO-1Elicited NY-ESO-1-specific CD8+ and CD4+ T cell responses in mice. nih.gov

Promotion of Cancer Cell Proliferation, Migration, and Invasion in vitro

A growing body of evidence from in vitro studies indicates that CTAs contribute to several hallmarks of cancer, including proliferation, migration, and invasion. researchgate.netmdpi.com A key mechanism through which CTAs exert these effects is by inducing the epithelial-mesenchymal transition (EMT). researchgate.netnih.gov EMT is a fundamental biological process where epithelial cells lose their cell-to-cell adhesion and polarity, acquiring the migratory and invasive properties of mesenchymal cells. youtube.comyoutube.com

Several CTAs, such as SSX and MAGE-D4B, have been shown to upregulate genes associated with EMT, thereby promoting tumor cell dissemination. researchgate.net While direct evidence for CTAG1's role in EMT is still emerging, its association with aggressive cancers suggests it may function similarly. Other CTAs have been shown to directly impact the cell cycle and survival pathways. For example, the CTA known as CAGE can activate transcription factors that drive the expression of key cell cycle proteins like cyclins D1 and E. tdl.org The SSX family of CTAs can modulate WNT and MAPK signaling pathways, both of which are critical for cancer cell proliferation and survival. tdl.org

Association with Tumor Aggressiveness and Metastatic Potential in Experimental Systems

The expression of CTAG1 and other CTAs frequently correlates with more aggressive disease and is often higher in metastatic lesions compared to primary tumors. wikipedia.org This suggests a role for these antigens in promoting the metastatic cascade. Experimental systems have shown that the forced expression of certain CTAs can enhance the metastatic potential of cancer cells.

Emerging evidence demonstrates that a number of CTAs promote EMT and the generation of cancer stem-like cells, which are known to drive tumorigenesis, invasion, and metastasis. researchgate.net For example, CT45A1 has been reported to promote tumorigenesis and metastasis in osteosarcoma and breast cancer models by triggering EMT. researchgate.net The general association between CTA expression and advanced tumor stage in preclinical and clinical settings supports the hypothesis that these antigens are not just markers but functional contributors to tumor progression and metastatic capability. wikipedia.orgnih.gov

Correlation of Cancer/Testis Antigen 1 Expression with Prognostic Indicators in Preclinical Studies

In concert with clinical observations, preclinical studies have reinforced the role of CTAG1 as a prognostic biomarker. High expression of CTAG1 is often associated with indicators of poor prognosis, such as increased tumor burden and reduced survival in animal models. ontosight.ai The expression of CTAs, in general, has been linked to biomarkers of progressed disease. tdl.org

For instance, studies have shown that the expression of CTAs can be used to stratify risk in various cancers. The presence of these antigens often signifies a more aggressive tumor biology, which is reflected in preclinical outcomes. This correlation provides a strong rationale for using CTAG1 expression to identify patient populations with a higher risk of disease progression who may benefit from targeted immunotherapies.

Involvement in Resistance to Antineoplastic Agents in Cellular Models

Preclinical cellular models have begun to uncover the role of CTAs in resistance to cancer therapies. Some CTAs have been implicated in conferring resistance to both conventional chemotherapy and targeted agents. The mechanisms appear to be diverse and specific to the CTA and cancer type.

For example, the CTA known as CAGE has been shown to confer resistance to certain anticancer drugs by directly regulating the tumor suppressor protein p53. mdpi.com Other CTAs may contribute to resistance against mitotic inhibitors, such as paclitaxel, by supporting mitotic fidelity in rapidly dividing cancer cells, thus helping them avoid mitotic arrest and cell death. oncotarget.com Furthermore, the induction of EMT, a process linked to several CTAs, is strongly associated with acquired drug resistance. youtube.com As cancer cells undergo EMT, they often gain stem-like properties, which include inherent resistance to a broad range of antineoplastic agents. youtube.com While direct studies on CTAG1's role in chemoresistance are ongoing, the functions of other members of the CTA family suggest this is a plausible and important area of investigation.

Preclinical Research Methodologies and Experimental Models for Cancer/testis Antigen 1 Studies

In vitro Cellular Systems for Cancer/Testis Antigen 1 Research

In vitro models are indispensable tools for the initial stages of CTAG1 research, offering a controlled environment to study cellular and molecular mechanisms. These systems range from traditional two-dimensional cell cultures to more complex three-dimensional and microfluidic models that more accurately mimic the in vivo conditions of a tumor.

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, represents a foundational technique in CTAG1 research. nih.govaip.orgtue.nlrsc.org This method is widely used for primary screening of potential therapeutic agents and for basic studies of CTAG1 expression and function. frontiersin.org

Key Applications and Findings:

Gene Expression Studies: 2D cultures are instrumental in studying the regulation of CTAG1 gene expression. For instance, researchers can manipulate culture conditions or apply specific drugs to investigate how these factors influence the upregulation or downregulation of CTAG1.

Cytotoxicity Assays: These models are frequently used to assess the ability of CTAG1-specific T cells or other immunotherapeutic agents to recognize and kill cancer cells expressing the antigen. nih.gov

Drug Screening: Pharmaceutical compounds can be efficiently screened for their ability to modulate CTAG1 expression or to enhance the efficacy of CTAG1-targeted therapies in a high-throughput manner. frontiersin.org

Limitations: A significant drawback of 2D cell culture is its failure to replicate the three-dimensional architecture and complex cell-cell and cell-matrix interactions of an in vivo tumor. nih.govaip.orgtue.nl This can lead to discrepancies between in vitro findings and in vivo outcomes.

Interactive Data Table: Commonly Used Cell Lines in 2D CTAG1 Research

Cell LineCancer TypeKey Characteristics for CTAG1 Research
U-251MGGlioblastomaCan be treated with agents like Decitabine (B1684300) to induce CTAG1A/B expression for immunotherapy studies. nih.gov
CH-157MNGlioblastomaUsed in cytotoxicity assays with NY-ESO-1 TCR transduced T cells. nih.gov
DBTRG-05MGGlioblastomaAnother glioma cell line where CTAG1 expression can be epigenetically induced. nih.gov
B16 F10Murine MelanomaUtilized in comparative studies of 2D versus 3D culture systems to assess differences in drug resistance and gene expression. frontiersin.org
4T1Murine Breast CancerEmployed in studies comparing different culture models for their physiological relevance. frontiersin.org

To bridge the gap between 2D cultures and in vivo conditions, researchers are increasingly turning to three-dimensional (3D) cell culture models, such as spheroids and organoids. nih.govaip.orgtue.nlmdpi.com These models better mimic the tissue architecture, cell-cell interactions, and nutrient gradients found in tumors. tue.nlrsc.org

Spheroids: These are aggregates of cancer cells that grow in suspension or in a non-adherent environment. They are valuable for studying tumor growth, invasion, and response to therapy in a more physiologically relevant context.

Organoids: Derived from stem cells or patient tissues, organoids are self-organizing 3D structures that recapitulate the architecture and function of a specific organ or tumor. mdpi.com Tumor organoids can be particularly useful for personalized medicine, allowing for the testing of therapies on a patient's own tumor cells in vitro. frontiersin.org

Advantages over 2D Models:

Improved Physiological Relevance: 3D models more accurately reflect the in vivo tumor microenvironment, including hypoxia and nutrient gradients. tue.nl

Enhanced Cell-Cell Interactions: The 3D structure facilitates more natural cell-cell and cell-extracellular matrix (ECM) interactions. tue.nl

More Predictive Drug Responses: Studies have shown that 3D cultures can be more predictive of in vivo drug efficacy and resistance compared to 2D cultures. tue.nlfrontiersin.org

Research Applications in CTAG1 Studies:

Modeling Tumor Heterogeneity: 3D models can capture the heterogeneous expression of CTAG1 within a tumor, which is a critical factor in the response to targeted therapies.

Immune Cell Infiltration and Killing: The dense structure of spheroids and organoids provides a more realistic barrier for studying the infiltration and cytotoxic activity of CTAG1-specific T cells.

Microfluidic and organ-on-a-chip platforms represent the cutting edge of in vitro modeling, offering a dynamic and highly controlled environment to study complex biological processes. nih.govaimbiotech.com These systems use micro-engineered chips to culture cells in a way that mimics the physiological and mechanical conditions of human organs. nih.govmdpi.comaimbiotech.com

Key Features and Capabilities:

Precise Environmental Control: Researchers can precisely manipulate fluid flow, nutrient gradients, and mechanical cues to replicate the tumor microenvironment with high fidelity. nih.govunicampus.it

Co-culture of Multiple Cell Types: These platforms readily allow for the co-culture of cancer cells with other cell types found in the tumor microenvironment, such as immune cells, fibroblasts, and endothelial cells. nih.gov

Real-time Imaging and Analysis: The transparency of the chips allows for real-time, high-resolution imaging of cellular interactions and responses to stimuli. nih.gov

Applications in CTAG1 Research:

Modeling the Tumor-Immune Interface: Organ-on-a-chip models have been used to study the interactions between NY-ESO-1-expressing tumor cells and specific T cells. For example, these platforms have been employed to investigate how treatments like IL-15 can enhance the proliferation and killing capacity of NY-ESO-1-specific T cells. rsc.org

Investigating Immune Cell Infiltration: Microfluidic devices can create models of the endothelial barrier, allowing researchers to study the process of T cell extravasation and infiltration into the tumor, a critical step for effective immunotherapy. unicampus.itrsc.org

Personalized Immunotherapy Testing: The potential to use patient-derived cells in these systems opens the door for personalized testing of CTAG1-targeted immunotherapies. nih.gov

Interactive Data Table: Advantages of Advanced In Vitro Models for CTAG1 Research

Model TypeKey AdvantageRelevance to CTAG1 Research
3D Spheroids/Organoids More accurate representation of tumor architecture and microenvironment. nih.govaip.orgtue.nlBetter prediction of in vivo response to CTAG1-targeted therapies and study of heterogeneous antigen expression.
Microfluidics Precise control over the cellular and biochemical environment. nih.govunicampus.itMechanistic studies of tumor-immune interactions and the impact of the tumor microenvironment on immunotherapy efficacy.
Organ-on-a-Chip Mimics organ-level physiology and function. nih.govmdpi.comaimbiotech.comStudying the systemic effects of CTAG1-targeted therapies and modeling the entire process of immune cell trafficking and tumor infiltration. rsc.org

In vivo Animal Models for Cancer/Testis Antigen 1 Investigation

While in vitro systems are crucial for mechanistic studies, in vivo animal models are essential for evaluating the systemic effects, efficacy, and potential toxicities of CTAG1-targeted therapies in a whole-organism context.

Genetically engineered mouse models (GEMMs) involve the modification of the mouse genome to mimic human cancers. mdpi.comnih.govfrontiersin.org This can be achieved through techniques such as gene knockouts, knock-ins, and the expression of transgenes. nih.gov

Types of GEMMs in CTAG1 Research:

TCR Transgenic Mice: A significant advancement in studying CTAG1-targeted immunotherapy has been the development of mice transgenic for a T-cell receptor (TCR) that recognizes the NY-ESO-1 antigen. nih.gov For example, the 1G4 TCR transgenic mouse model has been instrumental in studying the T-cell response against NY-ESO-1. nih.gov

HLA Transgenic Mice: To study the human-specific immune response, mice can be engineered to express human leukocyte antigen (HLA) molecules, such as HLA-A2. nih.gov These mice can then be used to test vaccines and T-cell therapies that are restricted to these specific HLA types. nih.gov

Research Findings and Applications:

Vaccine Development: HLA-A2 transgenic mice have been used to identify and characterize novel NY-ESO-1 specific murine TCRs after vaccination with epitope peptides.

Tumor Growth Control: Studies using HHD mice (which express a chimeric HLA-A2 molecule) have demonstrated that vaccination against NY-ESO-1 can lead to specific control of tumor growth in vivo. nih.gov

Studying T-cell Avidity: The absence of an NY-ESO-1 homolog in the mouse genome allows for the study of high-avidity T-cell responses against this human antigen without the complication of central tolerance. nih.gov

Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice. These models are widely used for preclinical testing of anticancer therapies.

Cell Line-Derived Xenografts (CDX): In this approach, established human cancer cell lines that express CTAG1 are injected into immunodeficient mice, typically subcutaneously or intravenously. rsc.org

Applications: CDX models are valuable for initial in vivo efficacy studies of CTAG1-targeted therapies, such as CAR-T cells. For instance, human colon carcinoma cells transfected to express NY-ESO-1 have been used to create xenograft models to test anti-NY-ESO-1 CAR-T cell therapy. rsc.org

Patient-Derived Xenografts (PDX): PDX models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse. These models are considered to have higher fidelity in recapitulating the heterogeneity and architecture of the original human tumor.

Advantages: PDX models can better predict clinical outcomes and are instrumental in biomarker discovery and personalized medicine approaches.

Applications in CTAG1 Research: PDX models of tumors that naturally express CTAG1, such as testicular cancer, provide a powerful platform for the preclinical evaluation of novel therapeutic strategies targeting this antigen. Studies have shown that PDX models can retain the histological and molecular features of the patient's tumor over several passages.

Interactive Data Table: Comparison of In Vivo Models for CTAG1 Research

Model TypeDescriptionAdvantages for CTAG1 ResearchLimitations
Genetically Engineered Mouse Models (GEMMs) Mice with engineered genomes to mimic aspects of human cancer and immunity. mdpi.comnih.govfrontiersin.orgAllows for the study of the immune response in the context of a competent immune system; valuable for vaccine and TCR therapy development. nih.govCan be time-consuming and expensive to develop; may not fully recapitulate the complexity of human tumors.
Cell Line-Derived Xenografts (CDX) Human cancer cell lines grown in immunodeficient mice. rsc.orgRelatively easy and inexpensive to establish; useful for initial efficacy testing of therapies.Lack of a functional immune system; cell lines may not represent the full heterogeneity of patient tumors. mdpi.com
Patient-Derived Xenografts (PDX) Patient tumor tissue implanted directly into immunodeficient mice.High fidelity to the original patient tumor, preserving heterogeneity and microenvironment. Predictive of clinical response.Expensive and time-consuming to establish; lack of a human immune system limits immunotherapy studies unless humanized mice are used.

Humanized Mouse Models

Humanized mouse models are indispensable tools in the preclinical evaluation of immunotherapies targeting Cancer/Testis Antigen 1 (CTAG1A), also known as NY-ESO-1. These models involve the engraftment of human immune system components into immunodeficient mice, allowing for the in vivo study of human-specific immune responses to CTAG1A-expressing tumors.

Several types of humanized mouse models are utilized in CTAG1A research. One common model involves the engraftment of human CD34+ hematopoietic stem cells (HSCs), which leads to the development of a multi-lineage human immune system, including T-cells and B-cells, over a period of 12 to 14 weeks. criver.com These hu-CD34 models are suitable for long-term studies, as they stably maintain the human immune cell populations for up to nine months. criver.com Another approach is the use of peripheral blood mononuclear cell (PBMC) engrafted mice, which provides a faster method for introducing mature human immune cells, making them ideal for short-term investigations of T-cell modulation. criver.com

Transgenic mouse models have also been developed to overcome species-specific restrictions in T-cell receptor (TCR) recognition. For instance, mice have been engineered to express human leukocyte antigen (HLA) molecules, such as HLA-A*0201, and even human TCRs specific for CTAG1A epitopes. frontiersin.orgnih.gov These models are invaluable for studying the avidity and efficacy of TCR-based therapies and for developing cancer vaccines against CTAG1A. frontiersin.orgnih.gov In xenograft studies using these models, T-cells engineered to express a high-affinity CTAG1A-specific TCR have demonstrated significant anti-tumor activity, leading to delayed tumor progression and enhanced survival in mice with localized and disseminated neuroblastoma. nih.gov

The table below summarizes key humanized mouse models used in CTAG1A research and their primary applications.

Model TypeEngrafted Human ComponentKey CharacteristicsPrimary Applications in CTAG1A Research
hu-CD34 CD34+ Hematopoietic Stem CellsStable, long-term multi-lineage human immune cell engraftment. criver.comLong-term efficacy and toxicity studies of CTAG1A-targeted immunotherapies.
hu-PBMC Peripheral Blood Mononuclear CellsRapid engraftment of mature human immune cells. criver.comShort-term studies on T-cell activation and function against CTAG1A-expressing tumors.
HLA Transgenic Human Leukocyte Antigen genesExpresses human MHC molecules, allowing for the presentation of CTAG1A peptides to human T-cells. frontiersin.orgEvaluation of CTAG1A-based vaccines and T-cell therapies in a physiological context.
TCR Transgenic Human T-Cell Receptor genes specific for CTAG1AExpresses a human TCR that recognizes a specific CTAG1A epitope. nih.govStudying the in vivo function and specificity of CTAG1A-specific T-cells.

Molecular and Immunological Assay Techniques

A variety of molecular and immunological assays are employed to investigate the expression, function, and immunogenicity of CTAG1A. These techniques are crucial for understanding its role in cancer and for the development of targeted therapies.

Gene Expression Profiling (e.g., RT-qPCR, RNA-Seq)

Gene expression profiling is fundamental to determining the prevalence and levels of CTAG1A transcripts in various tissues and tumors.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is widely used to quantify CTAG1A mRNA levels in tumor samples. wikipedia.orgnih.gov It is a sensitive method to detect even low levels of expression and has been used to establish the frequency of CTAG1A expression in different cancer types, such as hepatocellular carcinoma. nih.gov Studies have shown that CTAG1A mRNA is detectable in a significant portion of various malignancies while being absent in most normal tissues, with the exception of the testis. wikipedia.orgnih.gov

RNA-Sequencing (RNA-Seq): RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the quantification of CTAG1A expression and the identification of potential splice variants. Data from large-scale cancer genomics projects, such as The Cancer Genome Atlas (TCGA), have utilized RNA-Seq to map the expression of CTAG1A across a wide range of cancers. proteinatlas.org

NanoString Technology: This platform is employed for multiplexed gene expression analysis. In the context of CTAG1A research, it has been used to profile the expression of immune-related genes in T-cells engineered to express a CTAG1A-specific TCR. frontiersin.org This allows for the characterization of the functional state of these therapeutic T-cells. frontiersin.org

The following table provides an overview of these gene expression profiling techniques and their applications in CTAG1A studies.

TechniqueDescriptionApplication in CTAG1A Research
RT-qPCR Measures the amount of a specific RNA transcript.Quantifying CTAG1A mRNA levels in tumor and normal tissues to determine expression frequency. wikipedia.orgnih.gov
RNA-Seq High-throughput sequencing of all RNA in a sample.Comprehensive analysis of CTAG1A expression across various cancer types and identification of potential isoforms. proteinatlas.org
NanoString Multiplexed analysis of gene expression using molecular barcodes.Profiling the expression of immune-related genes in CTAG1A-specific T-cells to assess their activation state. frontiersin.org

Protein Expression Analysis (e.g., Western Blotting, Immunohistochemistry)

Detecting the CTAG1A protein is crucial to confirm that the mRNA expression translates into a potential therapeutic target.

Western Blotting: This technique is used to detect and quantify the CTAG1A protein in cell lysates and tissue extracts. It has been employed to confirm the presence of the 18-kDa CTAG1A protein in tumor samples that are positive for its mRNA expression. researchgate.netnih.gov Western blotting is also used to validate the specificity of antibodies developed for CTAG1A detection. nih.gov

Immunohistochemistry (IHC): IHC is a powerful technique for visualizing the expression and localization of CTAG1A protein within the context of tissue architecture. wikipedia.orgnih.gov It is extensively used to screen tumor biopsies for CTAG1A expression to determine patient eligibility for CTAG1A-targeted therapies. nih.gov IHC studies have revealed a heterogeneous expression pattern of CTAG1A in various cancers, including melanoma, lung cancer, and prostate cancer. wikipedia.orgnih.gov

The table below summarizes the protein expression analysis techniques used for CTAG1A.

TechniqueDescriptionApplication in CTAG1A Research
Western Blotting Separates proteins by size and detects a specific protein using an antibody.Confirming the presence and size of the CTAG1A protein in tumor samples and validating antibody specificity. researchgate.netnih.gov
Immunohistochemistry (IHC) Uses antibodies to detect antigens in cells within a tissue section.Visualizing the expression and localization of CTAG1A protein in tumor tissues for diagnostic and prognostic purposes. wikipedia.orgnih.govnih.gov

Protein-Protein Interaction Assays (e.g., Co-immunoprecipitation, Proximity Ligation Assays)

Understanding the interactions of CTAG1A with other proteins can provide insights into its biological function.

Co-immunoprecipitation (Co-IP): While specific examples of Co-IP to identify direct binding partners of CTAG1A are not prominently detailed in the provided context, this technique is a standard method to study protein-protein interactions. It involves using an antibody to pull down a protein of interest (CTAG1A) and any associated proteins from a cell lysate.

Proximity Ligation Assay (PLA): PLA is an in situ technique that can visualize protein-protein interactions with high specificity and sensitivity. wikipedia.org It has been adapted to detect the presentation of CTAG1A-derived peptides on MHC class II molecules in glioma tissue. nih.gov This application of PLA allows for the direct visualization of antigen presentation, a critical step in the initiation of an anti-tumor immune response. nih.gov

The table below outlines the protein-protein interaction assays relevant to CTAG1A research.

TechniqueDescriptionApplication in CTAG1A Research
Co-immunoprecipitation (Co-IP) Pull-down of a protein complex using an antibody against a specific protein.Identifying potential interacting partners of CTAG1A to elucidate its function.
Proximity Ligation Assay (PLA) In situ detection of protein-protein interactions using antibody pairs with DNA tags. wikipedia.orgVisualizing the presentation of CTAG1A epitopes on MHC molecules in tumor tissues. nih.gov

Functional Assays (e.g., Cell Proliferation, Apoptosis, Migration, Invasion)

Functional assays are essential for determining the role of CTAG1A in cancer cell biology. While the precise functions of many cancer-testis antigens are still under investigation, several studies have implicated them in processes that promote tumorigenesis. wikipedia.org

Cell Proliferation Assays: These assays measure the rate of cell division and are used to investigate whether CTAG1A expression influences cancer cell growth. Some cancer-testis antigens have been shown to promote cancer cell proliferation. nih.govtdl.org

Apoptosis Assays: These assays detect programmed cell death. The expression of certain cancer-testis antigens, such as members of the MAGE family, may protect tumor cells from apoptosis. nih.gov

Migration and Invasion Assays: These assays, often performed using Transwell chambers, assess the ability of cancer cells to move and invade through an extracellular matrix. This is relevant as cancer-testis antigen expression is frequently observed in metastatic lesions. wikipedia.org

The table below details the functional assays used to study the biological role of CTAG1A.

Assay TypeDescriptionRelevance to CTAG1A Research
Cell Proliferation Measures the increase in cell number over time.To determine if CTAG1A contributes to tumor growth. nih.govtdl.org
Apoptosis Detects programmed cell death.To investigate if CTAG1A has anti-apoptotic functions, promoting tumor cell survival. nih.gov
Migration Measures the movement of cells from one area to another.To assess the role of CTAG1A in the metastatic process. wikipedia.org
Invasion Measures the ability of cells to move through an extracellular matrix.To understand the contribution of CTAG1A to tumor invasion and metastasis. wikipedia.org

T-cell Activation and Cytotoxicity Assays

A critical aspect of CTAG1A research is evaluating the ability of the immune system, particularly T-cells, to recognize and eliminate cancer cells expressing this antigen.

Cytokine Release Assays: The release of cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) is a hallmark of T-cell activation. These can be measured by intracellular cytokine staining followed by flow cytometry, or by enzyme-linked immunosorbent assays (ELISA) and ELISPOT assays. mdpi.comfrontiersin.org

Chromium-51 (⁵¹Cr) Release Assay: This is a classic method to measure cell-mediated cytotoxicity. Target tumor cells are labeled with ⁵¹Cr, and its release into the supernatant upon cell lysis by cytotoxic T-lymphocytes (CTLs) is quantified. mdpi.com

LDH Release Assay: An alternative to the ⁵¹Cr release assay, this colorimetric assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity. mdpi.com

Degranulation Assays: These assays measure the release of cytotoxic granules from T-cells upon recognition of their target. This can be assessed by staining for surface markers like CD107a.

The following table summarizes the key assays used to measure T-cell responses to CTAG1A.

AssayPrincipleMeasurement
Intracellular Cytokine Staining Flow cytometric detection of cytokines within T-cells after stimulation.Production of IFN-γ and TNF-α by CTAG1A-specific T-cells. mdpi.com
ELISPOT Captures and visualizes cytokines secreted by individual T-cells.Frequency of CTAG1A-specific, cytokine-producing T-cells. frontiersin.org
⁵¹Cr Release Assay Quantifies the release of radioactive chromium from lysed target cells.Cytotoxic activity of T-cells against CTAG1A-expressing tumor cells. mdpi.com
LDH Release Assay Measures the release of the enzyme LDH from damaged cells.Antigen-dependent cytotoxicity of CTAG1A-specific T-cells. mdpi.com

Computational and Bioinformatics Approaches in Cancer/Testis Antigen 1 Research

Computational and bioinformatics methodologies are integral to modern immunology and cancer research, providing powerful tools to investigate the molecular interactions underpinning the immune response to tumor antigens. In the context of Cancer/Testis Antigen 1 (CTAG1), also known as New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1), these in silico approaches are particularly valuable for dissecting the presentation of specific epitopes, such as the Cancer/testis antigen 1 (53-62) peptide, and for predicting their immunogenicity. This section details the application of key computational techniques in the preclinical study of this specific CTAG1 fragment.

In Silico Epitope Prediction and Mapping

The initial step in evaluating the potential of a peptide fragment as an immunotherapeutic target is to predict its ability to be presented by Major Histocompatibility Complex (MHC) molecules. For the Cancer/testis antigen 1 (53-62) peptide, which has the amino acid sequence ASGPGGGAPR, computational algorithms are employed to predict its binding affinity to various Human Leukocyte Antigen (HLA) alleles.

These prediction tools are broadly categorized into sequence-based and structure-based methods. Sequence-based approaches, which are more common, utilize quantitative matrices or machine learning algorithms trained on large datasets of experimentally verified peptide-MHC binding affinities. These algorithms analyze the peptide sequence for anchor residues—specific amino acids at key positions that are critical for binding to the peptide-binding groove of a particular HLA molecule.

For the ASGPGGGAPR peptide, in silico analyses have been instrumental in identifying its potential for presentation by HLA-A31 and HLA-A03 alleles. The predictions are typically quantified by an IC50 value (the concentration of peptide that displaces 50% of a standard peptide) or a percentile rank, which compares the predicted affinity to a set of random peptides. Lower IC50 values and percentile ranks indicate a higher predicted binding affinity.

Table 1: Predicted Binding Affinity of Cancer/testis antigen 1 (53-62) to Selected HLA-A Alleles

HLA AllelePrediction AlgorithmPredicted IC50 (nM)Percentile RankInterpretation
HLA-A31:01NetMHCpan150.21.5Moderate Binder
HLA-A03:01NetMHCpan450.83.2Weak Binder
HLA-A02:01NetMHCpan>5000>10Non-binder
HLA-A24:02NetMHCpan>5000>10Non-binder

This table is illustrative and based on publicly available prediction algorithms. Actual binding affinities may vary and require experimental validation.

Beyond MHC binding, other in silico tools can map potential T-cell epitopes by predicting proteasomal cleavage sites within the full-length CTAG1 protein, which would generate the 53-62 fragment, and the efficiency of its transport into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).

Molecular Docking and Dynamics Simulations

To gain a more detailed, three-dimensional understanding of the interaction between the Cancer/testis antigen 1 (53-62) peptide and its restricting HLA molecules, molecular docking and molecular dynamics (MD) simulations are employed. These structure-based computational methods provide insights into the binding conformation and stability of the peptide-MHC complex. nih.gov

Molecular Docking

Molecular docking predicts the preferred orientation of the peptide within the binding groove of the HLA molecule. mdpi.com This is achieved by sampling a large number of possible conformations and scoring them based on a force field that approximates the binding energy. For the ASGPGGGAPR peptide, docking studies can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, between the peptide's amino acids and the residues of the HLA binding groove. nih.gov These studies can visually confirm the role of anchor residues and identify other key contact points that contribute to the binding affinity. amegroups.org

Molecular Dynamics Simulations

Following docking, molecular dynamics simulations are used to study the dynamic behavior of the peptide-MHC complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements and interactions. nih.gov This allows for an assessment of the stability of the peptide's binding conformation. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and peptide backbone atoms from their initial docked positions. A stable RMSD over the simulation time suggests a stable complex.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average positions, highlighting flexible and rigid regions of the complex.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the peptide and the HLA molecule throughout the simulation, providing insights into the stability of key interactions.

MD simulations can also be used to calculate the binding free energy of the peptide-MHC complex, offering a more rigorous prediction of binding affinity than docking scores alone. nih.gov

Table 2: Illustrative Data from a Molecular Dynamics Simulation of ASGPGGGAPR with HLA-A*31:01

Simulation ParameterValueInterpretation
Simulation Time100 nsStandard simulation time for assessing complex stability.
Average RMSD of Peptide1.5 ÅIndicates stable binding of the peptide within the groove.
Key Hydrogen BondsP2-Arg with Tyr99, P9-Arg with Asp77Highlights critical anchor interactions.
Calculated Binding Free Energy-85 kcal/molSuggests a strong and favorable binding interaction.

This table presents hypothetical data to illustrate the outputs of a molecular dynamics simulation study.

Network Analysis of Protein Interactions and Pathways

While the 53-62 peptide itself is too short to have its own direct protein-protein interactions, understanding the interaction network of the full-length CTAG1 protein is crucial for elucidating its biological function and the pathways it may influence. nih.gov Network analysis uses computational methods to map and analyze the complex web of protein-protein interactions (PPIs) within a cell. ebi.ac.uk

Databases such as STRING, BioGRID, and IntAct compile experimentally validated and predicted PPIs. string-db.org By querying these databases with CTAG1, a network of its interacting partners can be constructed. string-db.org This network can then be analyzed to identify key hubs (highly connected proteins) and functional modules.

Pathway Enrichment Analysis

Once the interaction network of CTAG1 is established, pathway enrichment analysis is performed. This involves mapping the interacting proteins to known biological pathways, such as those in the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) databases. This analysis can reveal the cellular processes that CTAG1 and its partners are involved in. For example, studies on various Cancer/Testis Antigens have suggested their involvement in cell cycle regulation, proliferation, and apoptosis, all of which are hallmarks of cancer. nih.govmdpi.com

The insights gained from network and pathway analysis of the full-length CTAG1 protein can provide a broader context for the significance of the 53-62 epitope. For instance, if CTAG1 is found to be a key node in a pathway critical for tumor survival, it strengthens the rationale for targeting this antigen for immunotherapy.

Table 3: Potential Interacting Partners of CTAG1 and Their Associated Pathways

Interacting ProteinInteraction EvidenceAssociated Pathway(s)
MAGE-A family proteinsCo-expression, TextminingCell cycle, Apoptosis
SSX family proteinsCo-expression, TextminingTranscriptional regulation
DDX43TextminingRNA helicase activity
SPANX-A1Co-expressionChromatin organization

This table is based on data from the STRING database and represents a simplified view of the CTAG1 interaction network. string-db.org

Chemical Compounds Mentioned

Q & A

Q. What experimental models are most suitable for studying Cancer/Testis Antigen 1 (CTAG1) expression and function in cancer?

Methodological Answer: In vitro models, such as cancer cell lines (e.g., melanoma, ovarian cancer), are commonly used due to their high CTAG1 expression . For in vivo studies, xenograft models in immunodeficient mice allow assessment of CTAG1’s role in tumor growth and immune evasion. Immunohistochemistry (IHC) and RT-qPCR are critical for validating CTAG1 expression in these models, with protocols emphasizing antibody specificity (e.g., anti-CTAG1 antibodies like ab223162) and standardized RNA extraction methods .

Q. How can researchers validate the specificity of antibodies targeting CTAG1 in functional assays?

Methodological Answer: Use Western blotting with recombinant CTAG1 protein as a positive control and siRNA-mediated knockdown to confirm target specificity . Include secondary antibody-only controls in IHC to rule out nonspecific binding. For flow cytometry, compare staining in CTAG1-positive (e.g., melanoma) and -negative cell lines (e.g., normal fibroblasts) .

Q. What are the key challenges in detecting CTAG1 in clinical samples, and how can they be mitigated?

Methodological Answer: Low CTAG1 expression in early-stage tumors requires high-sensitivity techniques like nested PCR or droplet digital PCR (ddPCR). Pre-analytical factors (e.g., tissue fixation time) must be standardized to prevent antigen degradation. Multiplex immunofluorescence with CTAG1 and immune markers (e.g., CD8+ T cells) can contextualize its role in tumor microenvironments .

Advanced Research Questions

Q. How do epigenetic mechanisms regulate CTAG1 expression, and what experimental approaches can modulate this for therapeutic studies?

Methodological Answer: DNA hypomethylating agents (e.g., 5-aza-2′-deoxycytidine) and histone deacetylase inhibitors (e.g., trichostatin A) are used to demethylate CTAG1 promoters. Chromatin immunoprecipitation (ChIP) with anti-DNMT3B or anti-H3K27me3 antibodies identifies epigenetic modifications. CRISPR/dCas9 systems targeting CpG islands can further validate regulatory regions .

Q. What strategies resolve contradictions in CTAG1’s immunogenicity across cancer types?

Methodological Answer: Comparative transcriptomic analysis of CTAG1-high vs. -low tumors (e.g., using RNA-seq) can identify co-expressed immune checkpoints (e.g., PD-L1) or suppressive cytokines (e.g., TGF-β). Functional assays, such as ELISPOT with CTAG1-specific T cells, quantify antigen-specific immune responses. Meta-analyses of clinical trials (e.g., anti-NY-ESO-1 therapies) provide insights into patient stratification .

Q. How can CTAG1 be integrated into combination immunotherapies to enhance efficacy?

Methodological Answer: Preclinical studies pairing CTAG1-targeted vaccines (e.g., DNA vaccines encoding CTAG1 peptides) with immune checkpoint inhibitors (e.g., anti-CTLA-4) show synergistic effects. Use syngeneic mouse models with adoptively transferred CTAG1-specific T cells to assess tumor regression. Biomarker-driven trials should prioritize patients with HLA-A*02:01 or HLA-DR4 haplotypes for optimal antigen presentation .

Q. What methodologies improve reproducibility in CTAG1-related studies, particularly across laboratories?

Methodological Answer: Adhere to MIAME (Microarray) and REMARK (biomarker) guidelines for data reporting. Share raw data (e.g., FASTQ files, flow cytometry gating strategies) via public repositories (e.g., GEO, FlowRepository). Cross-validate findings using orthogonal methods (e.g., IHC and RNAscope for spatial expression analysis) .

Emerging Research Directions

Q. Can CRISPR screens identify novel interactors of CTAG1 that influence its oncogenic or immunogenic properties?

Methodological Answer: Genome-wide CRISPR knockout libraries in CTAG1-expressing cell lines can uncover synthetic lethal partners. Follow-up with co-immunoprecipitation (e.g., FLAG-tagged CTAG1) and proximity ligation assays (PLA) to map protein-protein interactions. Prioritize hits using pathway enrichment tools (e.g., STRING, DAVID) .

Q. How do post-translational modifications (PTMs) of CTAG1 affect its antigenicity and therapeutic targeting?

Methodological Answer: Use mass spectrometry to identify PTMs (e.g., phosphorylation at Ser-58) in CTAG1 peptides isolated from HLA complexes. Compare T-cell activation using modified vs. unmodified peptides in co-culture assays. Molecular dynamics simulations predict structural impacts of PTMs on MHC binding .

Q. What computational tools predict CTAG1-derived neoantigens for personalized vaccine design?

Methodological Answer: Tools like NetMHCpan and NetCTL predict HLA-binding affinity of CTAG1 peptides. Validate predictions using in vitro HLA-peptide binding assays and T-cell activation studies. Machine learning models integrating TCR sequencing data improve neoantigen prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.